2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide
Overview
Description
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide is a synthetic organic compound that features a thiazole ring and a tetrafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrafluorophenyl Group: The tetrafluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Final Assembly: The final step involves coupling the thiazole ring with the tetrafluorophenyl group using suitable reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions may target the carbonyl group in the thiazole ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the mercapto group would yield disulfides or sulfoxides, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. Its thiazole ring and tetrafluorophenyl group may interact with biological targets, leading to interesting pharmacological properties.
Medicine
In medicinal chemistry, the compound may be explored for its potential as a drug candidate. Its structure suggests it could interact with enzymes or receptors, making it a potential lead compound for drug development.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring and tetrafluorophenyl group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide: Lacks the tetrafluorophenyl group, which may affect its reactivity and applications.
N-(2,3,5,6-tetrafluorophenyl)acetamide: Lacks the thiazole ring, which may influence its biological activity and chemical properties.
Uniqueness
The presence of both the thiazole ring and the tetrafluorophenyl group in 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide makes it unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2O2S2/c12-3-1-4(13)8(15)9(7(3)14)16-6(18)2-5-10(19)17-11(20)21-5/h1,5H,2H2,(H,16,18)(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQUGVJHMGCSEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)NC(=O)CC2C(=O)NC(=S)S2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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